![molecular formula C28H25ClN4O4 B2676717 2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide CAS No. 1189724-26-2](/img/no-structure.png)

2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

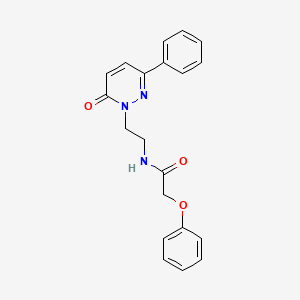

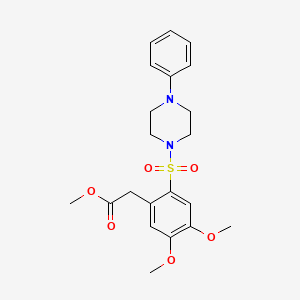

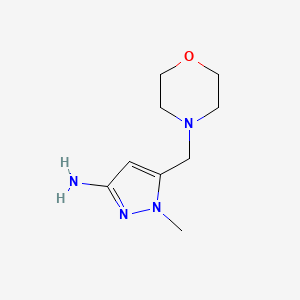

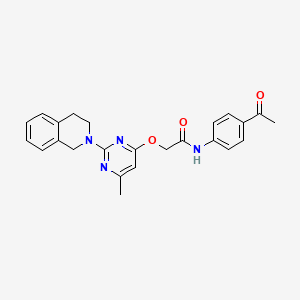

The compound contains several functional groups including a quinazolinone, a benzyl group, and an acetamide. Quinazolinones are a class of organic compounds with a wide range of biological activities. The benzyl group is derived from toluene and the acetamide group is a derivative of acetic acid .

Molecular Structure Analysis

The compound has a complex structure with multiple rings. The quinazolinone is a bicyclic system with a benzene ring fused to a 2-amino-1,3-dione. The benzyl group is attached to the nitrogen atom of the quinazolinone, and the acetamide is attached to the phenyl group .Chemical Reactions Analysis

The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the amine group in the benzylamine can act as a nucleophile in substitution reactions. The carbonyl group in the quinazolinone and acetamide can undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of polar groups like the amide would increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. For instance, Patel and Shaikh (2011) synthesized 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, finding that some compounds showed good activity compared to standard drugs (Patel & Shaikh, 2011). This suggests that similar quinazoline compounds could be explored for their potential antimicrobial applications.

Anti-Inflammatory and Analgesic Activities

The design and synthesis of quinazolinyl acetamides have also been linked to analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized novel quinazolinyl acetamides and investigated their analgesic, anti-inflammatory, and ulcerogenic index activities, highlighting the therapeutic potential of quinazoline derivatives in inflammation and pain management without focusing on their side effects or dosages (Alagarsamy et al., 2015).

Antiviral Applications

Furthermore, quinazoline derivatives have shown promise in antiviral research. Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its therapeutic efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and enhanced survival in infected mice, indicating the potential of quinazoline derivatives in antiviral therapy (Ghosh et al., 2008).

Potential for Cancer Research

Quinazoline compounds have also been explored for their antitumor activities. Forsch, Wright, and Rosowsky (2002) synthesized thiophene analogues of 5-chloro-5,8-dideazafolic acid and evaluated them as inhibitors of tumor cell growth, showcasing the role of quinazoline derivatives in cancer research (Forsch, Wright, & Rosowsky, 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate, followed by cyclization and subsequent reaction with cyclopropylamine to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate", "cyclopropylamine" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with ethyl 2-(4-(2-oxo-2-(phenylamino)ethyl)-2,4-dioxo-1,3-dihydroquinazolin-3-yl)acetate in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or another suitable solvent.", "Step 2: Cyclization of the resulting intermediate by treatment with a suitable cyclization agent such as trifluoroacetic acid (TFA) or another suitable acid in a suitable solvent such as dichloromethane or acetonitrile.", "Step 3: Reaction of the resulting intermediate with cyclopropylamine in the presence of a suitable coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or another suitable agent in a suitable solvent such as dichloromethane or acetonitrile.", "Step 4: Purification of the final product by standard techniques such as column chromatography or recrystallization." ] } | |

CAS-Nummer |

1189724-26-2 |

Produktname |

2-{4-[1-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-cyclopropylacetamide |

Molekularformel |

C28H25ClN4O4 |

Molekulargewicht |

516.98 |

IUPAC-Name |

2-[4-[1-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-cyclopropylacetamide |

InChI |

InChI=1S/C28H25ClN4O4/c29-20-9-5-19(6-10-20)16-30-26(35)17-32-24-4-2-1-3-23(24)27(36)33(28(32)37)22-13-7-18(8-14-22)15-25(34)31-21-11-12-21/h1-10,13-14,21H,11-12,15-17H2,(H,30,35)(H,31,34) |

InChI-Schlüssel |

RFKLLAXSNLJERD-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)NCC5=CC=C(C=C5)Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2676635.png)

![(3aS,7aS)-Octahydrofuro[3,2-b]pyridine](/img/structure/B2676639.png)

![3-(4-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2676650.png)

![2-(4-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2676651.png)

![1-(4-(3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-phenylbutan-1-one](/img/structure/B2676655.png)